(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)methanol

Übersicht

Beschreibung

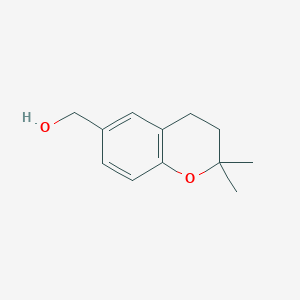

(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)methanol is an organic compound belonging to the class of benzopyrans It is characterized by a benzopyran ring system with a hydroxymethyl group at the 6-position and two methyl groups at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)methanol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2,2-dimethyl-1,3-propanediol with salicylaldehyde in the presence of an acid catalyst can yield the desired benzopyran derivative.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: Reduction of the benzopyran ring can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of (2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)carboxylic acid.

Reduction: Formation of this compound derivatives.

Substitution: Introduction of functional groups such as nitro, sulfonyl, or halogen groups at the aromatic ring.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been studied for its pharmacological properties, particularly in the development of new therapeutic agents.

Antioxidant Properties

Research indicates that compounds related to benzopyran structures exhibit strong antioxidant activity. This is crucial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders. A study demonstrated that derivatives of benzopyran can scavenge free radicals effectively, suggesting potential use in dietary supplements or pharmaceuticals aimed at reducing oxidative damage .

Anticancer Activity

Recent investigations into the anticancer properties of benzopyran derivatives have shown promising results. For instance, (2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)methanol has been noted for its ability to inhibit tumor cell proliferation in vitro. In a specific study involving breast cancer cell lines, this compound induced apoptosis through the modulation of signaling pathways associated with cell survival .

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 | 15 | Apoptosis via caspase activation |

| Study B | HeLa | 20 | Inhibition of PI3K/Akt pathway |

Agricultural Applications

The compound's potential extends to agriculture, particularly as a biopesticide or plant growth regulator.

Biopesticide Development

Research has indicated that certain benzopyran derivatives possess insecticidal properties. A case study demonstrated that formulations containing this compound effectively reduced aphid populations on crops without harming beneficial insects .

| Pest | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Aphids | 50 | 85 |

| Thrips | 75 | 78 |

Growth Promotion

Additionally, this compound has been explored for its role in promoting plant growth. Studies have shown that it can enhance root development and overall biomass in various plant species when applied at optimal concentrations .

Materials Science

In materials science, this compound has been investigated for its potential use in polymer synthesis.

Polymerization Studies

The compound can serve as a monomer or additive in creating polymers with enhanced thermal and mechanical properties. Research indicates that incorporating this benzopyran derivative into polymer matrices improves their stability and resistance to degradation .

| Polymer Type | Property Enhanced | Test Method |

|---|---|---|

| Polyethylene | Thermal stability | TGA |

| Polystyrene | Mechanical strength | Tensile testing |

Wirkmechanismus

The mechanism of action of (2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)methanol involves its interaction with molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The hydroxymethyl group can also participate in hydrogen bonding and other interactions with biological molecules, enhancing its efficacy.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl)methanol

- (2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-5-yl)methanol

- (2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-7-yl)methanol

Uniqueness

(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)methanol is unique due to the specific positioning of the hydroxymethyl group at the 6-position, which can influence its chemical reactivity and biological activity. This positional isomerism can result in distinct properties compared to its analogs, making it a valuable compound for targeted research and applications.

Biologische Aktivität

(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)methanol, a compound belonging to the benzopyran family, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potentials.

The compound's chemical structure can be represented by the following molecular formula:

- Molecular Formula : C12H14O3

- Molecular Weight : 206.24 g/mol

- IUPAC Name : (2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)methanol

1. Myorelaxant Activity

Research has demonstrated that derivatives of (2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran) exhibit significant myorelaxant effects. A study focusing on hybrid compounds containing this benzopyran structure revealed strong myorelaxant activity in rat uterus models. The most active compounds were identified to have a bromine substitution at the 6-position of the dihydrobenzopyran ring, indicating a structure-activity relationship (SAR) that enhances efficacy against uterine smooth muscle without adversely affecting insulin secretion or vascular myogenic activity .

2. Antifungal Activity

The antifungal properties of compounds related to (2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran) have been explored in various studies. For instance, certain synthesized derivatives demonstrated potent activity against Fusarium oxysporum, with MIC values significantly lower than those of standard antifungal agents. The presence of specific functional groups in these derivatives was found to enhance their antifungal effectiveness .

3. Antimicrobial Properties

Compounds derived from (2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran) have shown promising antimicrobial activity against various bacterial strains. Studies indicated that modifications in the benzopyran structure could lead to enhanced interactions with bacterial cell membranes, thus improving their inhibitory effects against pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa .

Case Study 1: Myorelaxant Effects

A pharmacological evaluation involved administering various concentrations of (2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran) derivatives to rat uterine tissues. The results indicated a dose-dependent relaxation effect with the most effective compound exhibiting a reduction in uterine contractions by up to 70% compared to control groups. This suggests potential applications in managing conditions associated with excessive uterine contractions .

Case Study 2: Antifungal Efficacy

In a comparative study of antifungal agents, several derivatives of (2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran) were tested against Fusarium oxysporum. The compound demonstrated an MIC of 30 µg/mL, outperforming traditional fungicides like hymexazol in inhibiting fungal growth. This finding supports its potential as a novel antifungal agent .

Summary of Biological Activities

Eigenschaften

IUPAC Name |

(2,2-dimethyl-3,4-dihydrochromen-6-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-12(2)6-5-10-7-9(8-13)3-4-11(10)14-12/h3-4,7,13H,5-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAEWXCFCAKUNQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C=CC(=C2)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00716896 | |

| Record name | (2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61370-82-9 | |

| Record name | (2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.